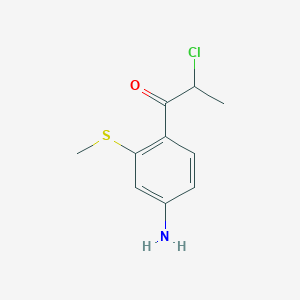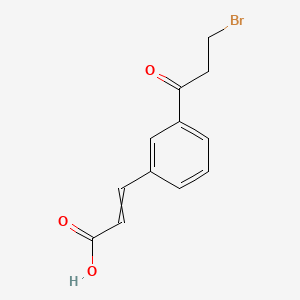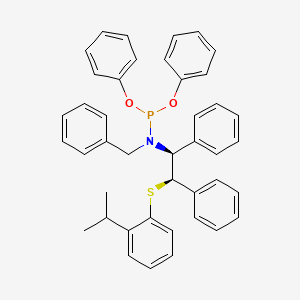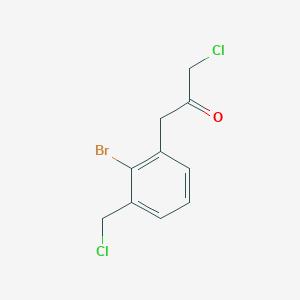
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(chloromethyl)acetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation and reduction reactions produce corresponding alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as an electrophile in various reactions. These interactions influence the compound’s reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-3-(methyl)phenyl)-3-chloropropan-2-one
- 1-(2-Chloro-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Bromo-3-(chloromethyl)phenyl)-3-bromopropan-2-one
Uniqueness: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and a ketone group allows for diverse chemical transformations and interactions.
Eigenschaften
Molekularformel |
C10H9BrCl2O |
|---|---|
Molekulargewicht |
295.98 g/mol |
IUPAC-Name |
1-[2-bromo-3-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-10-7(4-9(14)6-13)2-1-3-8(10)5-12/h1-3H,4-6H2 |
InChI-Schlüssel |
GZRUMCGHSPXHCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CCl)Br)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


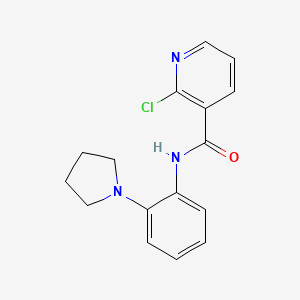
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
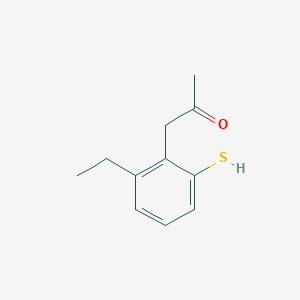


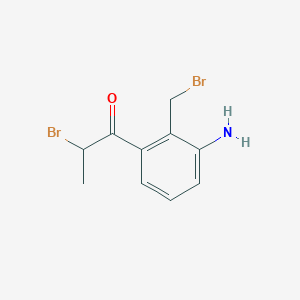
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
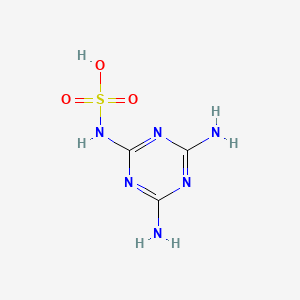
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
